
Penicillin g
Overview
Description
Penicillin G (benzylpenicillin) is a natural β-lactam antibiotic derived from Penicillium fungi. Its molecular structure comprises a thiazolidine ring fused to a β-lactam ring and a benzyl side chain, which dictates its pharmacokinetic and antimicrobial properties . Primarily effective against Gram-positive bacteria (e.g., Streptococcus spp., Staphylococcus spp.) and certain Gram-negative cocci, this compound is administered intramuscularly or intravenously. To prolong its action, it is formulated as benzathine or procaine salts, which provide slow release into the bloodstream . Clinical applications include treatment of syphilis, streptococcal pharyngitis, and rheumatic fever prophylaxis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylpenicillin is produced through the fermentation of Penicillium chrysogenum . The fermentation process involves the growth of the fungus in a nutrient-rich medium, followed by the extraction and purification of the antibiotic. The synthetic route includes the following steps:
Fermentation: Penicillium chrysogenum is cultured in a medium containing glucose, lactose, and other nutrients.
Extraction: The fermentation broth is filtered to remove the fungal biomass, and the antibiotic is extracted using organic solvents.
Purification: The crude extract is purified through crystallization and other chromatographic techniques to obtain pure benzylpenicillin.
Industrial Production Methods
Industrial production of benzylpenicillin involves large-scale fermentation in bioreactors, followed by downstream processing to extract and purify the antibiotic. The process is optimized to maximize yield and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzylpenicillin undergoes various chemical reactions, including:
Hydrolysis: Benzylpenicillin can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive penicilloic acid.
Oxidation: Oxidative degradation of benzylpenicillin can occur under certain conditions, resulting in the formation of various degradation products.
Substitution: Benzylpenicillin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-lactamase enzymes or acidic/alkaline conditions.
Oxidation: Can occur in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines can react with the beta-lactam ring under appropriate conditions.
Major Products
Penicilloic Acid: Formed by the hydrolysis of benzylpenicillin.
Degradation Products: Various compounds formed through oxidative degradation.
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
Penicillin G exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers. This leads to cell lysis due to osmotic pressure and activation of autolysins, which further degrade the cell wall .
Pharmacokinetics
- Absorption: this compound is sensitive to gastric acid and is typically administered via parenteral routes.
- Distribution: It achieves high concentrations in body fluids such as synovial and peritoneal fluids, particularly during inflammation.
- Metabolism: Minimal hepatic metabolism occurs; it is primarily excreted unchanged in urine.
- Elimination Half-life: Approximately 30 minutes to 1 hour in healthy adults .
Clinical Indications
This compound is indicated for a variety of severe infections caused by susceptible organisms. Notable applications include:
Case Studies and Research Findings
-
Meningitis Treatment
A study demonstrated that this compound effectively reduced mortality rates in patients with bacterial meningitis when administered promptly. The rapid achievement of therapeutic levels was crucial for patient outcomes . -
Endocarditis Management
In cases of infective endocarditis caused by Streptococcus species, this compound combined with gentamicin showed improved efficacy compared to monotherapy, highlighting the importance of combination therapy in severe infections . -
Syphilis Treatment
Clinical guidelines recommend this compound as the first-line treatment for syphilis across all stages, with studies indicating high cure rates and low recurrence when administered correctly .
Antibiotic Resistance
Despite its effectiveness, the emergence of antibiotic resistance poses a significant challenge. Resistance mechanisms include:
- Beta-lactamase Production: Some bacteria produce enzymes that hydrolyze the beta-lactam ring of this compound, rendering it ineffective.
- Porin Channel Mutations: Gram-negative bacteria may alter porin channels to limit this compound entry .
Research indicates that resistance rates are rising, particularly among enterococci and certain strains of Staphylococcus aureus. Continuous surveillance and antibiotic stewardship programs are essential to mitigate these trends .
Mechanism of Action
Benzylpenicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, interfering with the cross-linking of peptidoglycan chains. This disruption weakens the cell wall, leading to cell lysis and death . The primary molecular targets are the PBPs, which are essential for cell wall synthesis .
Comparison with Similar Compounds
Penicillin G vs. Other Penicillin Derivatives
Ampicillin
- Structural Difference: Ampicillin features an amino group on its benzyl side chain, enhancing its ability to penetrate Gram-negative bacterial outer membranes .
- Spectrum : Broader than this compound, covering Escherichia coli, Salmonella, and Haemophilus influenzae.
- β-Lactamase Susceptibility : Both are inactivated by penicillinase, but ampicillin’s broader use necessitates combination with β-lactamase inhibitors (e.g., sulbactam) .
BL-P1462 (α-Sulfoaminobenzyl Penicillin)
- Structural Difference : A sulfonamide group on the side chain increases resistance to β-lactamases .
- Activity: 10–20× less potent than this compound against Gram-positive bacteria. 17× more effective against Pseudomonas aeruginosa (MIC: 32 µg/mL vs. >512 µg/mL for this compound) due to enhanced enzyme resistance .
This compound Benzathine vs. This compound Procaine
This compound vs. Non-Penicillin Antibiotics
Spectinomycin
- Mechanism: Aminocyclitol antibiotic inhibiting ribosomal protein synthesis.
- Gonorrhea Treatment: this compound (procaine): 20.3% failure rate in males vs. 9.5% for spectinomycin (2 g dose) . Resistance: this compound’s higher failure rate reflects emerging β-lactamase-producing Neisseria gonorrhoeae strains .
Amoxicillin
- Spectrum : Similar to ampicillin but with better oral bioavailability.
- Patient Ratings : Lower efficacy (6.3/10) compared to this compound benzathine (9.3/10), likely due to resistance and side effects (e.g., gastrointestinal distress) .
Doxycycline
- Class : Tetracycline; inhibits protein synthesis.
- Use Cases : Broad-spectrum but contraindicated in pregnancy and children <8 years.
- Efficacy : Comparable to this compound for syphilis in penicillin-allergic patients but with higher toxicity (e.g., photosensitivity) .
Long-Acting Formulations
- Benzathine this compound : Bioequivalence studies are challenging due to prolonged release (detectable for 28 days). Regulatory standards lack particle size specifications, risking variable plasma concentrations .
Biological Activity
Penicillin G, a β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections since its discovery. Its primary mechanism of action involves inhibiting the synthesis of the bacterial cell wall, which is critical for bacterial growth and survival. This article delves into the biological activity of this compound, highlighting its efficacy against various bacterial strains, its pharmacokinetics, and recent research findings that explore its potential synergistic effects with other compounds.
This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits transpeptidation, a crucial step in the cross-linking of peptidoglycan layers, leading to cell lysis and death. The effectiveness of this compound is particularly noted against Gram-positive bacteria and some Gram-negative bacteria that have not developed resistance mechanisms.
Antimicrobial Efficacy
The antimicrobial activity of this compound has been extensively studied across various bacterial strains. Below is a summary of key findings from recent research:
Pharmacokinetics
This compound has a short half-life, typically ranging from 30 to 60 minutes , necessitating frequent dosing for effective therapeutic levels. Its absorption varies based on the route of administration:
- Intravenous (IV) : Rapidly achieves therapeutic levels.
- Intramuscular (IM) : Slower absorption; peak concentrations reached within 30-60 minutes.
- Oral : Poor bioavailability due to gastric acid degradation; not typically used orally without protective formulations.
Synergistic Effects with Other Compounds
Recent studies have explored the potential for enhancing the efficacy of this compound through combinations with other antimicrobial agents. Notable findings include:
- Isoalantolactone : This compound has been shown to enhance the antimicrobial activity of this compound against β-lactamase-positive S. aureus strains, suggesting a synergistic effect that could overcome resistance mechanisms .
- Plant Extracts : Research indicates that combining this compound with extracts from Eucalyptus globulus and Juglans regia can significantly improve its antibacterial effects against resistant strains .
Case Studies
-
Combination Therapy in Resistant Infections :
A study demonstrated that when this compound was combined with isoalantolactone, there was a notable reduction in colony-forming units (CFUs) against resistant S. aureus strains in vitro and in animal models, indicating potential for clinical application in treating resistant infections . -
Clinical Application in Prophylaxis :
In a hollow fiber infection model simulating Group A Streptococcus infections, constant concentrations of this compound were effective in preventing bacterial growth over extended periods, highlighting its role in prophylactic treatment strategies .
Q & A
Q. How can researchers design experiments to investigate the stability of Penicillin G under varying pH and temperature conditions?
Basic Research Focus
To assess this compound stability, use controlled enzymatic activity assays under defined physicochemical conditions. For example:
- pH stability : Prepare buffer solutions (pH 6.0–9.0) and measure this compound Acylase (PGA) activity via spectrophotometry at 415 nm using phenylacetyl potassium salt hydrolysis to quantify 6-aminopenicillanic acid (6-APA) .
- Temperature stability : Incubate this compound solutions at 25–55°C and monitor activity decay over time using kinetic assays. Fixed PGA exhibits peak activity at 45°C but retains stability due to enhanced mechanical strength from magnetic nanoparticle immobilization .
Methodological Note : Include negative controls (e.g., denatured enzyme) and triplicate measurements to ensure reproducibility .
Q. What advanced techniques are available for immobilizing this compound Acylase (PGA) to enhance catalytic efficiency?
Advanced Research Focus
Immobilization on magnetic Ni-Co ferrite nanocomposites (e.g., Ni₀.₇Co₀.₃Fe₂O₄@SiO₂-CHO) improves enzyme stability and reusability:
- Procedure : Mix 0.1 g nanocomposite with PGA in pH 8.0 phosphate buffer, incubate at 37°C for 4 hours, and recover via magnetic separation .
- Characterization : Use FT-IR spectroscopy (Si-O-Si bonds at 1,124 cm⁻¹), SEM (particle size ~21 nm), and EDX (elemental composition validation) to confirm immobilization .
- Outcome : Fixed PGA retains >80% activity after 10 cycles and operates optimally at pH 7.5–8.0, unlike free PGA (pH 8.0) .
Q. How should researchers address contradictions in reported half-life values of this compound under similar experimental conditions?
Data Contradiction Analysis
Discrepancies may arise from variations in:
- Substrate purity : Impurities in phenylacetyl derivatives can skew hydrolysis rates. Validate substrates via NMR or LC-MS .
- Enzyme source : PGA from E. coli vs. Bacillus spp. may differ in thermostability. Standardize enzyme batches using Bradford assays .
- Statistical rigor : Apply ANOVA or linear regression to compare datasets, and report confidence intervals (e.g., 95% CI) .
Recommendation : Follow PRISMA guidelines for systematic reviews to harmonize data interpretation .
Q. What methodologies are recommended for synthesizing novel this compound derivatives with improved β-lactamase resistance?
Advanced Synthetic Chemistry Focus
Modify the β-lactam ring via:
- Rearrangement reactions : Convert Penicillin V methyl ester to thiazolidine derivatives using thiol-methylamine or cyclopropanemethylamine .
- Side-chain functionalization : Introduce 2-(bromomethyl)benzothiazole groups to enhance steric hindrance against β-lactamase .
- Characterization : Confirm structures via HR-MS (>95% purity), ¹H/¹³C NMR, and IR spectroscopy. Use column chromatography for purification .
Experimental Design Tip : Optimize reaction conditions (e.g., solvent polarity, catalyst load) using Design of Experiments (DoE) to minimize byproducts .
Q. How can researchers ensure reproducibility when replicating this compound degradation studies?
Basic Methodological Rigor
- Detailed protocols : Specify buffer composition (e.g., 50 mM phosphate, pH 7.4), enzyme concentrations, and incubation times .
- Instrument calibration : Standardize spectrophotometers using 6-APA reference standards and validate via inter-laboratory comparisons .
- Data transparency : Publish raw datasets and chromatograms in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s 15-word figure titles) .
Advanced Consideration : Use open-access platforms like Zenodo to share protocols, enabling third-party validation .
What strategies are effective for formulating research questions on this compound’s mechanism of action using the PICO/FINER frameworks?
Research Question Design
- PICO Framework :
- FINER Criteria : Ensure questions are feasible (lab resources available), novel (e.g., synergy with adjuvants), and ethical (animal model guidelines) .
Example Question : How does this compound’s binding affinity to penicillin-binding proteins (PBPs) vary across methicillin-resistant Staphylococcus aureus (MRSA) clonal types?
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-MBNYWOFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-98-4 (mono-potassium salt), 69-57-8 (mono-hydrochloride salt) | |
Record name | Benzylpenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046934 | |
Record name | Penicillin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (210 mg/L), WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/, PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/, SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE, 2.85e-01 g/L | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
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Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
MP 106-110 °C (WITH DECOMPOSITION); DENSITY 1.255-1.256; AQ SOLN ARE DEXTROROTATORY; SOLUBILITIES @ 28 °C: 6.8 MG/ML IN WATER, GREATER THAN 20 MG/ML IN METHANOL, 0.075 MG/ML IN BENZENE, 1.05 IN TOLUENE /PENICILLIN G PROCAINE/ | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
AMORPHOUS WHITE POWDER | |
CAS No. |
61-33-6 | |
Record name | Penicillin G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzylpenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
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Record name | Penicillin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-phenylacetamido)penicillanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.461 | |
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Record name | PENICILLIN G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42T66VG0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-217 °C, 214 - 217 °C | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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